(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBYUDVZWOPZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multiple steps:
Formation of 1H-1,2,3-triazole ring: : Starting with an azide and an alkyne, a 1H-1,2,3-triazole ring is formed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Incorporation of the phenoxymethyl group: : This can be achieved through nucleophilic substitution reactions.
Azetidine ring construction: : Using an appropriate azetidine precursor, the ring can be formed through cyclization reactions.
Attachment of trifluoromethylpyridine: : The trifluoromethylpyridine group can be introduced using Suzuki-Miyaura cross-coupling reactions.
Final assembly: : The intermediate compounds are combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production typically involves similar synthetic routes but optimized for large-scale production. This optimization includes the selection of cost-effective reagents, high-yielding reaction conditions, and efficient purification processes.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Carbamate Group
The benzyl carbamate (Cbz) group serves as a common amine-protecting group, removable via catalytic hydrogenation. This reaction typically employs hydrogen gas (H₂) and a palladium-based catalyst (e.g., Pd/C) in polar solvents like methanol or ethanol.
Reaction Conditions :
-
Catalyst : 10% Pd/C
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Atmosphere : H₂ (1–3 atm)
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Solvent : MeOH/EtOH (1:1)
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Temperature : 25°C
Product :
2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethylamine
Mechanistic Insight :
The benzyl group is cleaved via hydrogenolysis, releasing toluene and generating a free amine. This reaction is highly selective for carbamates and avoids reduction of the triazole or amide groups .
Acidic/Basic Hydrolysis of the Amide Linkage
The central amide bond (-NH-C(O)-) undergoes hydrolysis under strong acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
Acidic Hydrolysis
Conditions :
-
Reagent : 6M HCl
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Temperature : 100°C (reflux)
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Time : 12–24 hours
Product :
2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetic acid + Benzyl alcohol
Basic Hydrolysis
Conditions :
-
Reagent : 2M NaOH
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Temperature : 60°C
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Time : 6–8 hours
Product :
Sodium 2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetate + Benzyl alcohol
Notes :
The triazole ring remains intact under these conditions due to its aromatic stability .
Nucleophilic Substitution at the Carbamate
The carbamate group can undergo nucleophilic substitution with amines or alcohols under alkaline conditions.
Example Reaction with Methylamine :
Conditions :
-
Reagent : Methylamine (40% aq.)
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Base : K₂CO₃
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Solvent : DMF
-
Temperature : 60°C
Product :
Methyl (2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate
Mechanism :
The benzyloxy group is displaced by the nucleophile (methylamine), forming a new carbamate derivative .
Triazole Ring Reactivity
The 2H-1,2,3-triazol-2-yl group exhibits limi
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including those similar to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, exhibit significant antibacterial properties. For instance, compounds containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications at the phenyl C4 position can influence the antibacterial activity of triazole derivatives significantly .
Cancer Treatment
The azetidine ring in the compound is known for its role as a MEK inhibitor, which is crucial in the treatment of proliferative diseases such as cancer. The compound's ability to modulate signal transduction pathways makes it a candidate for developing targeted cancer therapies . Preliminary findings suggest that derivatives of azetidines can inhibit tumor growth in various cancer models, indicating their potential as anticancer agents.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds similar to this compound. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The structure–activity relationship (SAR) analyses suggest that specific substitutions on the triazole and azetidine rings can enhance anti-inflammatory activity .
Fungicidal Activity
Compounds featuring pyridine and triazole structures have been explored for their fungicidal properties against phytopathogenic fungi. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling fungal diseases in crops . Research has shown that similar compounds can significantly reduce fungal growth in various agricultural settings.
Herbicidal Potential
There is ongoing research into the herbicidal applications of triazole derivatives. The unique structural features of this compound may provide selective herbicidal action against certain weed species while minimizing harm to crops . This selectivity is critical for sustainable agricultural practices.
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship Insights
Mechanism of Action
The compound's mechanism of action varies depending on its application:
In biological systems: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity. For example, it might bind to active sites or allosteric sites, altering enzyme function.
In chemical reactions: : Its functional groups provide sites for chemical interactions, facilitating various synthetic transformations.
Comparison with Similar Compounds
Azetidine vs. Piperazine/Piperidine Cores
- Azetidine (Target Compound) : The 4-membered azetidine ring introduces steric constraints that may favor selective interactions with protein targets, such as kinases or GPCRs. However, its smaller size reduces solubility compared to 6-membered piperazine/piperidine analogues .
- Piperazine/Piperidine Analogues (e.g., ) : These 6-membered rings offer greater conformational flexibility and improved solubility, often utilized in CNS-targeting drugs. For example, the piperazine in likely enhances bioavailability .
Triazole vs. Pyrazole/Pyrimidine Heterocycles
- 1,2,3-Triazole (Target Compound): The triazole’s hydrogen-bonding capacity and metabolic stability make it a common bioisostere for amides. The phenoxymethyl substituent may enhance hydrophobic interactions .
- Pyrazole () and Pyrimidine () : Pyrazoles are often used in kinase inhibitors (e.g., JAK/STAT pathways), while pyrimidines are prevalent in antiviral and anticancer agents due to their planar structure .
Trifluoromethyl Substitution
- The CF₃ group in the target compound and improves lipophilicity and resistance to oxidative metabolism. Its electron-withdrawing effects may also modulate the pyridine ring’s electronic profile, affecting binding affinity .
Research Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Kinase Inhibition Potential: The trifluoromethylpyridine and triazole motifs resemble features in known kinase inhibitors (e.g., c-Met or EGFR inhibitors) .
- Solubility Challenges : The azetidine core may limit aqueous solubility compared to piperazine analogues, necessitating formulation optimization .
- SAR Opportunities: Replacing phenoxymethyl with pyridinyloxymethyl (as in ) or varying heterocycles (e.g., pyrimidine in ) could fine-tune target selectivity.
Biological Activity
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone , often referred to as compound A , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of compound A typically involves a multistep process that includes the formation of the triazole ring and subsequent modifications to introduce the azetidine and pyridine functionalities. The detailed synthetic route can vary but often employs click chemistry techniques for efficient formation of the triazole moiety.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibition against various bacterial strains, suggesting that compound A may share similar properties. In vitro assays have shown that triazole derivatives can disrupt microbial cell wall synthesis, leading to cell death .
Anticancer Activity
Research has highlighted the anticancer potential of triazole-containing compounds. One study reported that derivatives similar to compound A exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Table 1: Cytotoxicity Data of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via caspase activation |
| Compound B | HeLa | 12 | Cell cycle arrest |
| Compound C | A549 | 20 | Induction of oxidative stress |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compound A has been evaluated for its anti-inflammatory properties. Studies have shown that related triazole derivatives can inhibit COX enzymes, which play a crucial role in inflammation. The inhibition of COX-1 and COX-2 was assessed using standard assays, revealing promising results for compound A .
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. investigated the effects of compound A on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with compound A .
Case Study 2: Antimicrobial Activity
In a separate study, compound A was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, indicating strong antimicrobial potential. The study suggested that the mechanism may involve disruption of bacterial membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compound A. Modifications to the phenoxy and trifluoromethyl groups have been explored to enhance potency and selectivity against target enzymes or receptors. For example, increasing electron-withdrawing capacity on the phenoxy group has been correlated with improved anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
